Strontium silicide

Description

Properties

InChI |

InChI=1S/2Si.Sr/q2*-1;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKAKWDPPFFMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

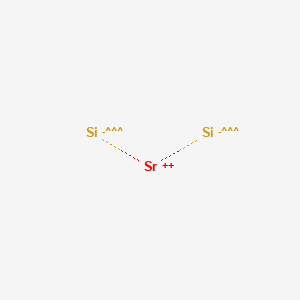

[Si-].[Si-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12138-28-2, 12039-65-5 | |

| Record name | Strontium silicide (SrSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Strontium silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Crystal Structure of Strontium Silicide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium silicide (SrSi₂) is a binary inorganic compound composed of strontium and silicon, noted for its unique structural and electronic properties.[1][2] It exists as silvery-gray cubic crystals and has garnered significant interest for its potential applications in thermoelectric devices and as a material for studying topological phases in condensed matter physics.[1][2][3] Recent studies have identified SrSi₂ as a narrow-gap semiconductor or even a Weyl semimetal, a class of materials with exotic electronic properties.[2][4][5] This technical guide provides an in-depth overview of the synthesis methodologies for producing this compound and a detailed analysis of its complex crystal structures. The information is curated for professionals in materials science and related research fields.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily categorized into bulk synthesis and thin-film deposition techniques. The choice of method depends on the desired phase, purity, and morphology of the final product.

Bulk Synthesis Methods

2.1.1 Solid-State Reaction Direct combination of the elemental constituents is a common and cost-effective method for producing polycrystalline SrSi₂.[1][6] The process, however, is highly exothermic and requires careful control to manage the reaction rate.[6]

2.1.2 Carbothermal Reduction This method involves the high-temperature fusion of a strontium source (strontium oxide or carbonate) with a silicon source (silicon or silicon dioxide) in the presence of a reducing agent, typically carbon.[2] The reactions proceed as follows:

Thin-Film Synthesis

2.2.1 Laser Molecular Beam Epitaxy (LMBE) For creating high-quality, ordered thin films of this compound, particularly for electronics and interface studies, Laser Molecular Beam Epitaxy (LMBE) is employed.[7] This ultrahigh vacuum technique uses laser ablation of a target material to provide the atomic flux for deposition onto a substrate, such as a silicon wafer.[7] This method allows for precise, layer-by-layer control over the film growth.[7]

Crystal Structure of this compound

The Sr-Si system is characterized by several intermediate phases, including Sr₂Si, Sr₅Si₃, SrSi, and the dimorphic SrSi₂.[8] The disilicide phase, SrSi₂, is the most studied and can exist in both a low-temperature cubic form (α-SrSi₂) and a high-temperature tetragonal form (β-SrSi₂).[1][8]

The Cubic α-SrSi₂ Phase

The low-temperature α-SrSi₂ is the most common polymorph, crystallizing in a simple cubic structure.[3] There are two closely related chiral space groups reported for this phase, P4₁32 (No. 213) and P4₃32 (No. 212).[2][3][9] In this structure, the silicon atoms form a three-dimensional covalent network.[2][6] Each silicon atom is bonded to three other silicon atoms, and each strontium atom is surrounded by eight silicon atoms.[2][10]

The Tetragonal β-SrSi₂ Phase

At high temperatures, SrSi₂ undergoes a polymorphic transformation to a tetragonal structure (α-ThSi₂ structure-type).[8] This phase has been identified through investigations of the Sr-Si phase diagram.[8]

Data Presentation

Quantitative data for strontium disilicide are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of Strontium Disilicide (α-SrSi₂)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | SrSi₂ | [1][2] |

| Molecular Weight | 143.79 g/mol | [1][2][11] |

| Appearance | Silvery-gray cubic crystals | [1][2] |

| Density | 3.35 - 3.43 g/cm³ | [1][2][12] |

| Melting Point | 1100 °C | [1][2][12] |

| Crystal System | Cubic | [1][2][3] |

| Water Solubility | Reacts with water |[2] |

Table 2: Crystallographic Data for Cubic α-SrSi₂

| Parameter | Value | Reference(s) |

|---|---|---|

| Space Group | P4₁32 (No. 213) or P4₃32 (No. 212) | [2][3][9][10] |

| Lattice Constant (a) | 6.540 Å | [2] |

| Formula Units (Z) | 4 | [3] |

| Atomic Wyckoff Positions | ||

| Sr | 4a (1/8, 1/8, 1/8) | [3] |

| Si | 8c (x, x, x) with x ≈ 0.4223 | [3] |

| Selected Interatomic Distances | ||

| Si-Si Bond Length | 2.39 - 2.41 Å | [2][9][10] |

| Sr-Si Bond Length | 3.21 - 3.38 Å |[2][9][10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Protocol for Solid-State Synthesis

-

Reactant Preparation : High-purity strontium pieces and silicon powder are weighed in a stoichiometric ratio (1:2 molar ratio). All handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

-

Mixing : The reactants are thoroughly ground together in an agate mortar to ensure homogeneous mixing.

-

Encapsulation : The mixed powder is pressed into a pellet and placed in a tantalum or tungsten crucible. The crucible is sealed, often within a quartz ampoule under vacuum or an inert gas.

-

Reaction : The sealed container is placed in a tube furnace. The temperature is gradually ramped up to 850-1000 °C and held for several hours to days to allow for complete reaction and homogenization.[13]

-

Cooling and Analysis : The furnace is slowly cooled to room temperature. The resulting product is recovered in the glovebox, pulverized, and analyzed using characterization techniques to confirm phase purity and structure.

Protocol for Characterization

-

X-ray Diffraction (XRD) :

-

Purpose : To determine the crystal structure, phase purity, and lattice parameters of the synthesized material.[1]

-

Procedure : A small amount of the powdered sample is mounted on a sample holder. The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation). The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is compared with standard patterns from crystallographic databases (e.g., ICDD) to identify the phases present. Rietveld refinement can be used for detailed structural analysis.

-

-

Scanning Electron Microscopy (SEM) :

-

Purpose : To analyze the surface morphology, microstructure, and particle size of the synthesized powder.[1]

-

Procedure : The powder sample is mounted on an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be applied to prevent charging. The sample is loaded into the SEM chamber, which is evacuated to high vacuum. A focused beam of electrons is scanned across the sample surface, and the resulting secondary or backscattered electrons are collected to form an image of the topography. Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM for elemental analysis.

-

Conclusion

This guide has provided a detailed overview of the primary synthesis methods and structural characteristics of this compound. The synthesis can be tailored through methods like solid-state reaction for bulk powders or Laser Molecular Beam Epitaxy for high-purity thin films.[1][7] Structurally, SrSi₂ is most commonly found in its cubic α-phase, which is the subject of intense research for its potential as a topological semimetal.[3][8] The quantitative data and detailed protocols presented herein serve as a valuable resource for researchers and scientists working on the development and characterization of this and related advanced materials.

References

- 1. This compound (12138-28-2) for sale [vulcanchem.com]

- 2. Strontium disilicide - Wikipedia [en.wikipedia.org]

- 3. arxiv.org [arxiv.org]

- 4. arxiv.org [arxiv.org]

- 5. arxiv.org [arxiv.org]

- 6. This compound,CAS : 12138-28-2 [eforu-chemical.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. This compound (SrSi2) | Si2Sr | CID 6914528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:12138-28-2 | Chemsrc [chemsrc.com]

- 13. This compound | 12138-28-2 [chemicalbook.com]

An In-depth Technical Guide to the Thermoelectric Properties of Strontium Silicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium silicide (SrSi₂) has emerged as a promising material for thermoelectric applications due to its composition of earth-abundant and non-toxic elements.[1] Its potential for efficient energy conversion, particularly at low to moderate temperatures, has garnered significant research interest. This technical guide provides a comprehensive overview of the core thermoelectric properties of this compound, detailing experimental methodologies for its synthesis and characterization, and presenting available quantitative data. The document aims to serve as a valuable resource for researchers and scientists engaged in the development of advanced thermoelectric materials.

Thermoelectric Properties of this compound

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:

ZT = (S²σT) / κ

where:

-

S is the Seebeck coefficient

-

σ is the electrical conductivity

-

T is the absolute temperature

-

κ is the thermal conductivity

A higher ZT value indicates a more efficient thermoelectric material. The following sections present available data for the key thermoelectric parameters of this compound.

Quantitative Data Summary

The thermoelectric properties of this compound are highly dependent on its phase, microstructure, and charge carrier concentration. Below are tabulated data from studies on SrSi₂ thin films and theoretical calculations.

Table 1: Thermoelectric Properties of SrSi₂ Thin Films (Experimental Data)

| Temperature (K) | Electrical Resistivity (ρ) (μΩ·m) | Seebeck Coefficient (S) (μV/K) | Power Factor (S²σ) (μW/m·K²) |

| 323 | 2.5 | 80 | 1.0 |

| 473 | 4.0 | 70 | 0.5 |

| 673 | 5.5 | 60 | 0.3 |

Data extracted from a study on SrSi₂ composite films. The film was deposited at 700 °C and composed of a cubic phase with a small portion of a layered phase.[2][3]

Table 2: Thermal Conductivity of SrSi₂ (Experimental and Theoretical Data)

| Material Form | Temperature (K) | Thermal Conductivity (κ) (W/m·K) | Source |

| Thin Film Composite | Room Temp. | ~1.0 | [2] |

| Bulk Polycrystal (cubic) | Room Temp. | 4.26 | [2] |

Table 3: Figure of Merit (ZT) of SrSi₂ (Theoretical Calculations)

| Temperature (K) | Calculated ZT |

| 50 | ~1.0 |

| 100 | ~1.0 |

| 200 | ~0.9 |

| 300 | 0.77 |

| 400 | ~0.6 |

| 500 | ~0.5 |

Data from first-principle calculations combined with Boltzmann transport theory.[4][5] It is important to note that experimental ZT values for bulk SrSi₂ may differ from these theoretical predictions. One study on SrSi₂ composite films reported a ZT greater than 0.4 at around room temperature, which is eight times larger than previously reported values for cubic SrSi₂ bulk polycrystals.[2][3]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, including arc melting and spark plasma sintering (SPS). These techniques are suitable for producing bulk polycrystalline samples for thermoelectric property measurements.

1. Arc Melting

Arc melting is a common technique for synthesizing intermetallic compounds from their constituent elements.

-

Starting Materials: High-purity strontium (Sr) and silicon (Si) pieces.

-

Procedure:

-

The stoichiometric amounts of Sr and Si are weighed and placed in a water-cooled copper hearth inside a vacuum chamber.

-

The chamber is evacuated to a high vacuum and then backfilled with an inert gas, such as argon.

-

A high electric current is passed through a tungsten electrode to generate an arc, which melts the raw materials.

-

The molten sample is typically flipped and re-melted several times to ensure homogeneity.

-

The resulting ingot is then often annealed at a high temperature in a vacuum or inert atmosphere to improve phase purity and crystallinity.

-

2. Spark Plasma Sintering (SPS)

SPS is a rapid sintering technique that uses pulsed DC current to consolidate powders into dense bulk materials.

-

Starting Materials: Pre-synthesized SrSi₂ powder (e.g., from arc-melted ingots that have been crushed and milled) or a mixture of elemental Sr and Si powders.

-

Procedure:

-

The powder is loaded into a graphite die.

-

The die is placed in the SPS chamber, which is then evacuated.

-

A pulsed DC current is passed through the die and the powder, while simultaneously applying uniaxial pressure.

-

The combination of Joule heating and pressure leads to rapid densification of the powder at temperatures typically lower than conventional sintering methods.

-

Typical SPS parameters for silicides involve temperatures ranging from 900 to 1300°C, pressures of 30-50 MPa, and holding times of 5-15 minutes.[6][7][8]

-

Characterization of Thermoelectric Properties

Accurate measurement of the Seebeck coefficient, electrical conductivity, and thermal conductivity is crucial for determining the ZT of a material.

1. Seebeck Coefficient and Electrical Conductivity Measurement

These two properties are often measured simultaneously using a four-point probe method.

-

Apparatus: A standard setup consists of a sample holder with two heaters and two thermocouples.

-

Procedure:

-

A bar-shaped sample is mounted on the holder.

-

A temperature gradient (ΔT) is established across the sample by controlling the power to the heaters.

-

The voltage difference (ΔV) generated by the Seebeck effect is measured using the thermocouple leads. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.[9]

-

For electrical conductivity, a known DC current (I) is passed through the outer two probes, and the voltage drop (V) across the inner two probes is measured. The electrical resistivity (ρ) is calculated based on the sample geometry, and the conductivity is its reciprocal (σ = 1/ρ).

-

2. Thermal Conductivity Measurement

The laser flash method is a widely used technique to determine the thermal diffusivity (α) of a material.

-

Apparatus: A laser flash apparatus (LFA).

-

Procedure:

-

A small, disc-shaped sample is coated with a thin layer of graphite to enhance energy absorption and emission.

-

The front face of the sample is irradiated with a short, high-intensity laser pulse.

-

An infrared detector monitors the temperature rise on the rear face of the sample as a function of time.

-

The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.

-

The thermal conductivity (κ) is then calculated using the equation: κ = α · Cₚ · d , where Cₚ is the specific heat capacity and d is the density of the material.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of thermoelectric materials like this compound.

Conceptual Diagram of Charge and Phonon Transport

Thermoelectric performance is governed by the interplay between charge carriers (electrons and holes) and lattice vibrations (phonons). The following diagram provides a conceptual illustration of these transport phenomena in a thermoelectric material.

Conclusion

This compound holds considerable promise as a cost-effective and environmentally friendly thermoelectric material. This guide has summarized the available quantitative data on its thermoelectric properties, outlined key experimental protocols for its synthesis and characterization, and provided visual representations of the experimental workflow and underlying transport phenomena. While the reported ZT values are encouraging, further research is needed to optimize the material's performance, particularly for bulk applications. A deeper understanding of the relationships between synthesis parameters, microstructure, and thermoelectric properties will be crucial for realizing the full potential of this compound in waste heat recovery and other energy conversion technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pressure-Induced Phase Transitions in Strontium Silicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium silicides (Sr-Si) are a family of intermetallic compounds that have garnered interest for their potential applications in electronics and as thermoelectric materials. The application of high pressure is a powerful tool for investigating the fundamental properties of materials, driving structural and electronic phase transitions that can lead to novel functionalities. This technical guide provides a comprehensive overview of the current understanding of phase transitions in strontium silicide under pressure, with a focus on strontium disilicide (SrSi₂), the most studied member of this family in the context of high-pressure phenomena. This document summarizes theoretical predictions and available experimental insights, details the methodologies employed in high-pressure studies, and presents the information in a structured format for researchers.

High-Pressure Behavior of Strontium Disilicide (SrSi₂)

At ambient pressure, SrSi₂ crystallizes in a cubic structure with the space group P4₃32. Theoretical studies, primarily based on Density Functional Theory (DFT), predict significant changes in the electronic and structural properties of SrSi₂ under compression.

Electronic Phase Transition

First-principles calculations suggest that SrSi₂ undergoes a pressure-induced semiconductor-to-metal transition.[1] At ambient pressure, SrSi₂ is a narrow-gap semiconductor.[1] As pressure increases, the band gap is predicted to decrease, eventually closing at approximately 20 GPa, leading to a metallic state.[1] This transition is attributed to the changes in the electronic band structure, where the top of the valence band is primarily composed of Si 3p states and the bottom of the conduction band is dominated by Sr 3d states.[1]

Further theoretical and experimental work points towards more exotic electronic phenomena. A combination of first-principles calculations and electrical transport measurements has indicated the emergence of a pressure-induced Weyl state and superconductivity at pressures exceeding 20 GPa.[2]

Structural Phase Transitions

While the electronic transitions are a key area of investigation, the structural evolution of SrSi₂ under pressure is also of significant interest. DFT calculations investigating the effects of uniaxial strain (a directional form of pressure) predict a topological phase transition from a Weyl semimetal to a topological insulator.[3] This transition is accompanied by a change in the crystal lattice from cubic to tetragonal.[3] It is important to note that these calculations are for uniaxial strain, and the behavior under hydrostatic pressure, which is uniform from all directions, may differ.

To date, detailed experimental reports on the hydrostatic pressure-induced structural phase transitions of SrSi₂, including transition pressures and the crystal structures of the high-pressure phases, are limited in the publicly available literature.

Quantitative Data from Theoretical Studies

The following tables summarize the quantitative data on the predicted pressure-induced phase transitions in SrSi₂ from computational studies.

Table 1: Predicted Electronic Transition in SrSi₂

| Property | Value | Reference |

| Transition Type | Semiconductor-to-Metal | [1] |

| Predicted Transition Pressure | ~20 GPa | [1] |

| Band Gap at Ambient Pressure | 0.059 eV | [1] |

| Band Gap at 5 GPa | 0.057 eV | [1] |

| Band Gap at 10 GPa | 0.024 eV | [1] |

| Band Gap at 15 GPa | 0.005 eV | [1] |

Table 2: Calculated Pressure-Volume and Lattice Parameter Relationship for Cubic SrSi₂

| Pressure (GPa) | Unit Cell Volume (ų) | Lattice Parameter 'a' (Å) |

| 0 | 282.5 | 6.56 |

| 5 | 265.0 | 6.42 |

| 10 | 250.0 | 6.30 |

| 15 | 238.0 | 6.20 |

| 20 | 228.0 | 6.11 |

| Data derived from graphical representations in a theoretical study.[1] |

High-Pressure Experimental Protocols

The study of materials under extreme pressures typically involves a combination of a pressure-generating device and an analytical probe.

Pressure Generation: The Diamond Anvil Cell

A diamond anvil cell (DAC) is the most common apparatus for generating ultra-high static pressures.[4]

-

Principle: A small sample is placed in a hole within a metal gasket, which is then compressed between the flattened tips (culets) of two opposing diamonds.[4][5] A pressure-transmitting medium is used to ensure hydrostatic or quasi-hydrostatic conditions.[4]

-

Pressure Measurement: The pressure inside the DAC is typically measured using a pressure standard, such as the fluorescence of a ruby chip placed alongside the sample.[4]

Structural Analysis: Synchrotron X-ray Diffraction

To determine the crystal structure of a material under pressure, in-situ X-ray diffraction (XRD) is employed. Synchrotron radiation sources are preferred for these experiments due to their high brightness and small beam size, which are necessary for probing the minute samples within a DAC.[6]

-

Methodology: A high-energy X-ray beam is directed through one of the diamonds onto the sample. The diffracted X-rays pass through the opposing diamond and are collected by a detector. The resulting diffraction pattern provides information about the crystal structure, including lattice parameters and space group. By collecting diffraction patterns at various pressures, the pressure-volume equation of state and any structural phase transitions can be determined.[6]

Electronic Transport Measurements

To investigate changes in electronic properties, such as the semiconductor-to-metal transition and superconductivity, electrical transport measurements can be performed on samples within a DAC. This involves integrating electrical leads into the high-pressure setup to measure properties like resistance as a function of pressure and temperature.

Visualizing High-Pressure Experimental Workflow

The following diagram illustrates a typical workflow for investigating phase transitions in a material like this compound under high pressure.

Predicted Phase Transition Pathway for SrSi₂

Based on current theoretical predictions, the following diagram outlines the expected sequence of transitions in SrSi₂ with increasing pressure.

Phase Transitions in Other Strontium Silicides

While SrSi₂ is the most studied, other this compound phases such as SrSi, Sr₂Si, and Sr₅Si₃ are also predicted to have high-pressure polymorphs. However, detailed experimental and computational data on the specific transition pressures and crystal structures of these high-pressure phases are not yet widely available. Further research in this area is needed to fully understand the high-pressure behavior of the entire strontium-silicon system.

Conclusion

The study of this compound under high pressure reveals a rich landscape of electronic and potentially structural phase transitions. Theoretical calculations have been instrumental in predicting a semiconductor-to-metal transition in SrSi₂ at approximately 20 GPa, with further transitions to a Weyl state and a superconducting state at higher pressures. While experimental verification of the detailed structural changes is still an emerging area, the combination of diamond anvil cell technology with synchrotron X-ray diffraction and electrical transport measurements provides a powerful toolkit for future investigations. The continued exploration of the high-pressure behavior of strontium silicides and related compounds will undoubtedly uncover new physical phenomena and may pave the way for the design of novel materials with tailored electronic properties.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. [2106.11332] Observation of pressure-induced Weyl state and superconductivity in a chirality-neutral Weyl semimetal candidate SrSi2 [arxiv.org]

- 3. arxiv.org [arxiv.org]

- 4. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 5. The Diamond Anvil Cell (DAC) [serc.carleton.edu]

- 6. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

An In-depth Technical Guide to the Optical Properties of Thin-Film Strontium Silicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium silicide (SrSi₂) is an emerging material of significant interest due to its unique electronic and potential optical properties. Characterized as a narrow-gap semiconductor or a Weyl semimetal, its behavior at the quantum level suggests potential applications in advanced optoelectronic devices.[1] This technical guide provides a comprehensive overview of the core optical properties of thin-film this compound, synthesizing available theoretical data and outlining detailed experimental protocols for its synthesis and characterization. While experimental data on the optical constants of SrSi₂ thin films is limited in the current literature, this guide leverages theoretical calculations to provide a foundational understanding for researchers in the field.

Theoretical Optical Properties of this compound

First-principles calculations based on Density Functional Theory (DFT) have been employed to predict the optical properties of this compound.[2][3][4][5] The following tables summarize the calculated dielectric function, refractive index, extinction coefficient, and absorption coefficient as a function of photon energy. It is crucial to note that these values are derived from theoretical models of bulk SrSi₂ and may differ from experimentally determined values for thin films.

Data Presentation

Table 1: Theoretical Dielectric Function of this compound [4]

| Photon Energy (eV) | Real Part of Dielectric Function (ε₁) | Imaginary Part of Dielectric Function (ε₂) |

| 0.0 | 26.85 | 0.00 |

| 1.0 | 20.00 | 5.00 |

| 2.08 | 10.00 | 18.00 |

| 3.0 | 5.00 | 15.00 |

| 4.79 | -5.00 | 10.00 |

| 6.0 | -2.00 | 8.00 |

Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.

Table 2: Theoretical Refractive Index and Extinction Coefficient of this compound [2]

| Photon Energy (eV) | Refractive Index (n) | Extinction Coefficient (k) |

| 0.0 | 5.50 | 0.00 |

| 1.0 | 4.80 | 0.50 |

| 2.0 | 4.00 | 1.50 |

| 3.0 | 3.00 | 2.50 |

| 4.0 | 2.50 | 3.00 |

| 5.0 | 2.00 | 2.80 |

Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.

Table 3: Theoretical Absorption Coefficient of this compound [3][5]

| Photon Energy (eV) | Absorption Coefficient (α) (cm⁻¹) |

| 0.07 | Edge of absorption |

| 1.0 | ~ 5 x 10⁵ |

| 2.0 | ~ 1.5 x 10⁶ |

| 3.0 | ~ 2.5 x 10⁶ |

| 4.0 | ~ 3.0 x 10⁶ |

| 5.71 | Peak absorption |

Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the synthesis and optical characterization of thin-film this compound are outlined below. These represent generalized procedures based on common practices for similar silicide materials.

Thin-Film Synthesis

1. Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum deposition technique that allows for the growth of high-purity, single-crystal thin films with precise control over thickness and composition.[6]

-

Substrate Preparation:

-

Select a suitable single-crystal substrate, such as Si(001) or Si(111).

-

Chemically clean the substrate to remove organic and metallic contaminants. A typical procedure involves sequential cleaning in acetone, isopropanol, and deionized water, followed by a dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

-

Immediately introduce the substrate into the MBE load-lock chamber to prevent re-oxidation.

-

In the growth chamber, perform an in-situ thermal desorption of any remaining surface contaminants and the thin native oxide layer by heating the substrate to a high temperature (e.g., 825–900 °C for Si).[7]

-

-

Growth Process:

-

Heat the substrate to the desired growth temperature, typically in the range of 650–725 °C for this compound formation.[7]

-

Use high-purity strontium and silicon sources in separate effusion cells.

-

Co-deposit strontium and silicon onto the heated substrate at a controlled rate to form the SrSi₂ film. The deposition rates can be monitored in-situ using a quartz crystal microbalance.

-

Monitor the film growth in real-time using Reflection High-Energy Electron Diffraction (RHEED) to ensure epitaxial growth and to characterize the surface reconstruction.[7]

-

Once the desired film thickness is achieved, cool the substrate down in a high-vacuum environment.

-

2. RF Magnetron Sputtering

RF magnetron sputtering is a versatile physical vapor deposition (PVD) technique suitable for depositing a wide range of materials, including silicides.

-

Substrate and Target Preparation:

-

Clean the substrate (e.g., silicon wafer or quartz) using a standard chemical cleaning procedure.

-

Mount the substrate onto the substrate holder in the sputtering chamber.

-

Use a high-purity this compound (SrSi₂) target. Alternatively, co-sputtering from separate strontium and silicon targets can be employed.

-

-

Sputtering Process:

-

Evacuate the sputtering chamber to a base pressure typically below 10⁻⁶ Torr.

-

Introduce a high-purity inert gas, such as Argon (Ar), into the chamber.

-

Set the working pressure, RF power, and substrate temperature. These parameters will influence the film's stoichiometry, crystallinity, and morphology.

-

Apply RF power to the target(s) to generate a plasma. The Ar ions in the plasma bombard the target, ejecting atoms that then deposit onto the substrate.

-

Rotate the substrate during deposition to ensure film uniformity.

-

After deposition, cool the substrate in a vacuum or inert gas atmosphere.

-

Optical Characterization

1. Spectroscopic Ellipsometry (SE)

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample to determine thin film thickness and optical constants (refractive index 'n' and extinction coefficient 'k').[8][9][10]

-

Measurement Procedure:

-

Mount the SrSi₂ thin film sample on the ellipsometer stage.

-

Align the light source, polarizers, and detector.

-

Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a wide spectral range (e.g., UV-Vis-NIR).

-

Perform measurements at multiple angles of incidence to improve the accuracy of the data analysis.

-

-

Data Analysis:

-

Develop an optical model that represents the sample structure (e.g., substrate / SrSi₂ film / surface roughness layer).

-

Use a dispersion model (e.g., Drude-Lorentz, Tauc-Lorentz) to describe the optical properties of the SrSi₂ layer.

-

Fit the model-generated Ψ and Δ spectra to the experimental data by varying the model parameters (e.g., layer thicknesses, dispersion model parameters).

-

Extract the refractive index (n) and extinction coefficient (k) spectra of the SrSi₂ thin film from the best-fit model.

-

2. UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy measures the transmittance and reflectance of a thin film as a function of wavelength, from which the absorption coefficient and optical bandgap can be determined.

-

Measurement Procedure:

-

Place the SrSi₂ thin film sample (preferably on a transparent substrate like quartz for transmittance measurements) in the sample holder of the spectrophotometer.

-

Record the transmittance and/or reflectance spectra over the desired wavelength range (e.g., 200-2500 nm).

-

A bare substrate should be used as a reference to correct for substrate absorption and reflection.

-

-

Data Analysis:

-

Calculate the absorption coefficient (α) from the transmittance (T) and reflectance (R) spectra using the Beer-Lambert law, taking into account the film thickness (d).

-

Determine the optical bandgap (Eg) by plotting (αhν)ⁿ versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap, n=1/2 for an indirect bandgap). Extrapolating the linear portion of the plot to the energy axis gives the bandgap energy.

-

Mandatory Visualization

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized experimental workflows for the synthesis and characterization of thin-film this compound.

References

- 1. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]

- 2. [2204.11238] An ab initio approach to understand the structural, thermophysical, electronic, and optical properties of binary silicide SrSi2: A double Weyl semimetal [arxiv.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchpublish.com [researchpublish.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Spectroscopic Ellipsometry for the Characterization of Thin Films | Semantic Scholar [semanticscholar.org]

- 9. Spectroscopic Ellipsometry characterization of thin films deposited on silicon substrate | ASJP [asjp.cerist.dz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Theoretische Vorhersage der Eigenschaften von Strontiumsilizid: Ein technischer Leitfaden

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Materialwissenschaft.

Dieses Dokument bietet eine eingehende technische Untersuchung der theoretisch vorhergesagten Eigenschaften verschiedener Strontiumsilizid-Verbindungen (Sr-Si). Der Schwerpunkt liegt auf den Ergebnissen von Erstprinzip-Berechnungen, insbesondere der Dichtefunktionaltheorie (DFT), die ein grundlegendes Verständnis der strukturellen, elektronischen, mechanischen und thermodynamischen Eigenschaften dieser Materialien ermöglichen.

Computergestützte Methodik: Das Fundament der theoretischen Vorhersage

Die Vorhersage der Eigenschaften von Strontiumsiliziden beruht hauptsächlich auf quantenmechanischen Simulationen, die auf der Dichtefunktionaltheorie (DFT) basieren.[1] Diese Methode ermöglicht die Berechnung der elektronischen Struktur und der Gesamtenergie eines Systems, woraus eine Vielzahl von Materialeigenschaften abgeleitet werden kann.

Typische Protokollparameter für DFT-Berechnungen:

-

Theoretischer Rahmen: Die Dichtefunktionaltheorie wird als grundlegender Ansatz verwendet. Die Wechselwirkungen zwischen den Ionenrümpfen und den Valenzelektronen werden oft durch Pseudopotentiale beschrieben, wie z. B. ultrasofte Pseudopotentiale nach Vanderbilt.[2]

-

Austausch-Korrelations-Funktional: Die Elektron-Elektron-Wechselwirkung wird typischerweise durch die Generalisierte Gradientennäherung (GGA) beschrieben, oft in der Formulierung nach Perdew-Burke-Ernzerhof (PBE).[2][3]

-

Software-Pakete: Gängige Softwarepakete für diese Berechnungen sind CASTEP (Cambridge Serial Total Energy Package) und VASP (Vienna Ab initio Simulation Package).[2][4]

-

Rechenparameter:

-

Plane-Wave-Cutoff-Energie: Ein typischer Wert für die kinetische Energie der Basis-Satz-Ebenenwellen liegt bei 350 eV oder höher.[2][3]

-

Brillouin-Zonen-Abtastung: Die Integration über die Brillouin-Zone erfolgt mit einem Gitter von k-Punkten, das nach dem Monkhorst-Pack-Schema generiert wird (z. B. 8x8x8 Gitter).[3]

-

Konvergenzkriterien: Die Strukturoptimierung wird fortgesetzt, bis die Energiedifferenz, die maximale Kraft auf die Atome, die maximale Spannung und die maximale Verschiebung unter definierte Schwellenwerte fallen (z. B. 2 x 10⁻⁵ eV/Atom, 0.05 eV/Å, 0.1 GPa bzw. 0.002 Å).[2][3]

-

Vorhergesagte Eigenschaften von Strontiumdisilizid (SrSi₂)

SrSi₂ ist die am intensivsten untersuchte Strontiumsilizid-Verbindung. Sie kristallisiert bei Umgebungsbedingungen in einer kubischen Struktur mit der Raumgruppe P4₃32.[2][5]

Strukturelle Eigenschaften

Theoretische Berechnungen stimmen sehr gut mit experimentellen Daten für die Gitterparameter und Bindungslängen von SrSi₂ überein. Die Si-Si-Bindungslänge liegt nahe an der in kristallinem Silizium, was auf einen signifikanten kovalenten Charakter der Si-Si-Bindung hindeutet.[2][6] Die Bindungsordnung für die Si-Si-Bindung wird mit 0,62 berechnet, während die Sr-Si-Bindung mit einem Wert von 0,09 einen stärker ionischen Charakter aufweist.[2]

Tabelle 1: Theoretische und experimentelle Strukturparameter von kubischem SrSi₂

| Parameter | Theoretischer Wert (GGA) | Experimenteller Wert |

| Gitterkonstante (a) | 6.524 Å[2] | 6.5365 Å[7] |

| Si-Si Bindungslänge | 2.402 Å[2] | 2.39 Å[2] |

| Sr-Si Bindungslänge | 3.252 Å[2] | 3.25 Å[2] |

Elektronische Eigenschaften

Die elektronischen Eigenschaften von SrSi₂ sind Gegenstand von Diskussionen. Frühe experimentelle Studien deuteten auf einen Halbleiter mit einer schmalen Bandlücke von etwa 35-44 meV hin.[2][5] Viele DFT-Berechnungen, insbesondere mit dem GGA-Funktional, sagen jedoch einen semimetallischen Charakter oder eine extrem schmale indirekte Bandlücke voraus.[6][8] Einige Studien identifizieren SrSi₂ sogar als ein topologisches Weyl-Semimetall, was auf einzigartige elektronische Oberflächenzustände hindeutet.[8][9]

-

Bandstruktur: Berechnungen zeigen, dass die Oberkante des Valenzbandes hauptsächlich von Si-3p-Zuständen und die Unterkante des Leitungsbandes von Sr-3d-Zuständen dominiert wird.[2][6]

-

Bandlücke: Die vorhergesagten Werte für die indirekte Bandlücke variieren je nach verwendeter Methode. Eine GGA-basierte Berechnung ergab einen Wert von 0.0618 eV.[2][6] Unter Druck verringert sich die Bandlücke, und es wird ein Übergang zu einem metallischen Zustand bei etwa 20 GPa vorhergesagt.[5]

-

Zustandsdichte (DOS): Die Analyse der partiellen Zustandsdichte (PDOS) bestätigt die starke Hybridisierung der Si-3s- und Si-3p-Zustände, was den kovalenten Charakter der Si-Si-Bindung unterstreicht.[2]

Tabelle 2: Vorhergesagte elektronische Eigenschaften von SrSi₂

| Eigenschaft | Vorhergesagter Wert | Methode |

| Charakter | Halbleiter mit schmaler indirekter Bandlücke / Semimetall | DFT-GGA[2][8] |

| Bandlücke (E_g) | 0.0618 eV | DFT-GGA[2] |

| Druckinduzierter Übergang | Halbleiter → Metall bei ~20 GPa | DFT-GGA[5] |

Mechanische Eigenschaften

Die mechanischen Eigenschaften werden aus den berechneten elastischen Konstanten abgeleitet. Analysen deuten darauf hin, dass SrSi₂ mechanisch stabil, duktil und relativ weich ist.[8][9] Die Duktilität wird oft durch das Verhältnis von Kompressionsmodul zu Schermodul (B/G) bewertet, wobei ein Wert größer als 1,75 typischerweise auf duktiles Verhalten hindeutet.

Tabelle 3: Vorhergesagte elastische Eigenschaften von SrSi₂ (bei 0 GPa)

| Eigenschaft | Symbol | Berechneter Wert (GPa) |

| Elastische Konstanten | C₁₁ | 59.8 |

| C₁₂ | 21.9 | |

| C₄₄ | 25.1 | |

| Kompressionsmodul | B | 34.5 |

| Schermodul | G | 24.3 |

| Young's Modul | E | 59.6 |

| Poisson-Zahl | ν | 0.227 |

| B/G Verhältnis | B/G | 1.42 |

(Daten extrahiert und gemittelt aus Referenzen[4][8])

Thermodynamische Eigenschaften

Die thermodynamischen Eigenschaften können mithilfe des quasi-harmonischen Debye-Modells aus den DFT-Ergebnissen untersucht werden. Diese Berechnungen liefern Einblicke in die Stabilität und das Verhalten des Materials bei verschiedenen Temperaturen.

Tabelle 4: Vorhergesagte thermodynamische Eigenschaften von Strontiumsiliziden

| Verbindung | Eigenschaft | Berechneter Wert |

| SrSi₂ | Debye-Temperatur (θ_D) | 352 K[8] |

| SrSi₂ | Schmelztemperatur (T_m) | ~1087 K[8] |

| Sr₂Si | Bildungsenthalpie (ΔH_f) | -39.7 ± 3.2 kJ/mol-Atom[10] |

| Sr₅Si₃ | Bildungsenthalpie (ΔH_f) | -43.8 ± 3.6 kJ/mol-Atom[10] |

| SrSi | Bildungsenthalpie (ΔH_f) | -51.7 ± 4.1 kJ/mol-Atom[10] |

| β-SrSi₂ | Bildungsenthalpie (ΔH_f) | -40.3 ± 3.7 kJ/mol-Atom[10] |

Hinweis: Die Bildungsenthalpien sind experimentelle Werte, die gut mit DFT-Berechnungen übereinstimmen.[10]

Fazit und Ausblick

Theoretische Vorhersagen, die hauptsächlich auf der Dichtefunktionaltheorie basieren, liefern ein detailliertes und konsistentes Bild der fundamentalen Eigenschaften von Strontiumsiliziden, insbesondere von SrSi₂.

-

Struktur und Bindung: Die berechneten Strukturparameter stimmen hervorragend mit experimentellen Daten überein und bestätigen den gemischt kovalent-ionischen Bindungscharakter.[2]

-

Elektronik: Die genaue Natur der elektronischen Struktur von SrSi₂ (schmalbandiger Halbleiter vs. Semimetall) bleibt ein aktives Forschungsgebiet, wobei theoretische Ergebnisse auf eine hohe Empfindlichkeit gegenüber dem gewählten Berechnungsansatz hindeuten.[2][6][8] Die Vorhersage topologischer Eigenschaften eröffnet neue Wege für potenzielle Anwendungen.[9]

-

Mechanik und Thermodynamik: Die Berechnungen deuten auf ein mechanisch stabiles und duktiles Material hin und liefern wertvolle thermodynamische Daten, die mit experimentellen Messungen übereinstimmen.[8]

Diese computergestützten Erkenntnisse sind entscheidend für das rationale Design von Materialien und die gezielte Optimierung von Eigenschaften für Anwendungen in der Thermoelektrik und Optoelektronik.[3][11] Zukünftige theoretische Arbeiten könnten sich auf die Untersuchung von Dotierungseffekten, Defekten und Oberflächeneigenschaften konzentrieren, um das Anwendungspotenzial von Strontiumsiliziden weiter zu erschließen.

References

- 1. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. arxiv.org [arxiv.org]

- 9. [2204.11238] An ab initio approach to understand the structural, thermophysical, electronic, and optical properties of binary silicide SrSi2: A double Weyl semimetal [arxiv.org]

- 10. Vapor pressures and thermodynamic properties of strontium silicides [iris.uniroma1.it]

- 11. Silicides: Promising Thermoelectrics [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Strontium Silicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium silicide, a fascinating intermetallic compound, has garnered increasing interest in materials science due to its unique electronic and thermoelectric properties. While not directly applicable in drug development in the traditional sense, the constituent elements, strontium and silicon, play significant roles in biological processes, particularly in bone metabolism. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, with a focus on its physicochemical properties and potential applications.

Discovery and History

The journey to understanding this compound begins with the discovery of its elemental components. Strontium was first identified as a new element in 1790 by Adair Crawford and William Cruickshank in a mineral sample from a lead mine near Strontian, Scotland. The metallic form of strontium was later isolated by Sir Humphry Davy in 1808 through electrolysis. Silicon, a cornerstone of modern electronics, was first isolated in its pure form by Jöns Jacob Berzelius in 1823.

While the exact first synthesis of a this compound compound is not prominently documented in early chemical literature, systematic studies of the strontium-silicon (Sr-Si) binary system began in the 20th century. These investigations led to the identification of several stable intermediate phases, including Strontium Disilicide (SrSi₂), Monothis compound (SrSi), Strontium-rich Silicide (Sr₂Si), and Sr₅Si₃. Each of these phases possesses distinct crystal structures and properties.

Physicochemical Properties and Data

The Sr-Si system is characterized by the formation of several stable compounds. The properties of these silicides are summarized below.

**Table 1: General Properties of this compound (SrSi₂) **

| Property | Value |

| Molecular Formula | SrSi₂ |

| Molar Mass | 143.79 g/mol [1][2] |

| Appearance | Silvery-gray cubic crystals[1][3][4] |

| Density | 3.35 g/cm³[1] |

| Melting Point | 1100 °C (1373 K)[1][4] |

| Solubility in Water | Reacts with water[1] |

Table 2: Crystallographic Data of this compound Phases

| Phase | Crystal System | Space Group | Lattice Parameters (Å) |

| α-SrSi₂ | Cubic | P4₁32 | a = 6.540[1] |

| β-SrSi₂ | Tetragonal | - | - |

| SrSi | Orthorhombic | Pnma | a = 4.05, b = 6.12, c = 8.91[5] |

| Sr₅Si₃ | Tetragonal | - | - |

| Sr₂Si | Orthorhombic | - | - |

Note: Data for β-SrSi₂, Sr₅Si₃, and Sr₂Si are less commonly reported in readily available literature.

**Table 3: Thermoelectric Properties of Strontium Disilicide (SrSi₂) **

| Property | Value | Temperature (K) |

| Seebeck Coefficient | Up to 1693 µV/K (for a related perovskite single crystal)[6] | 351 |

| Thermal Conductivity | ~1 - 22 W/(m·K) (for composite films)[7] | 323 - 673 |

| Electrical Resistivity | Varies with temperature and form | - |

| Figure of Merit (ZT) | > 0.4 (for composite films)[7] | ~ Room Temperature |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from bulk powder synthesis to thin-film deposition.

Solid-State Reaction

A common and cost-effective method for producing bulk this compound powder is through a solid-state reaction.[3] This involves the direct reaction of elemental strontium and silicon powders at elevated temperatures in an inert atmosphere.

-

Reactant Preparation: High-purity strontium (Sr) and silicon (Si) powders are weighed in a stoichiometric ratio (1:2 molar ratio for SrSi₂). Handling of strontium should be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to its reactivity with air and moisture.

-

Mixing: The powders are thoroughly mixed using a mortar and pestle to ensure homogeneity.

-

Pelletizing: The mixed powder is typically pressed into a pellet to improve contact between the reactant particles.

-

Sintering: The pellet is placed in a tube furnace and heated under a continuous flow of inert gas (e.g., argon). A typical temperature profile involves ramping to 850-1000°C and holding for several hours to ensure complete reaction.[8]

-

Cooling: The furnace is then cooled down to room temperature.

-

Characterization: The resulting product is characterized by X-ray Diffraction (XRD) to confirm the phase purity and crystal structure.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique for depositing thin films of this compound onto a substrate.[3] This method offers precise control over film thickness and composition.

-

Precursor Selection: Volatile precursors containing strontium and silicon are required. Organometallic compounds such as Bis(N,N'-di-i-propylformamidinato)strontium dimer (Sr-FMD) can be used as the strontium source.[9] Silane (SiH₄) is a common precursor for silicon.[10]

-

Substrate Preparation: A suitable substrate, such as a silicon wafer, is cleaned to remove any surface contaminants.

-

Deposition: The substrate is placed in a CVD reactor and heated to the desired deposition temperature. The precursor gases are introduced into the reactor chamber, where they decompose and react on the substrate surface to form a thin film of this compound.

-

Process Parameters: Key parameters that need to be controlled include substrate temperature, precursor flow rates, and reactor pressure.

-

Characterization: The deposited film is analyzed using techniques like Scanning Electron Microscopy (SEM) for morphology and thickness, and XRD for crystal structure.

Laser Molecular Beam Epitaxy (LMBE)

Laser Molecular Beam Epitaxy is an advanced technique used to grow high-quality, epitaxial thin films of this compound.[3]

-

Target Preparation: High-purity strontium and silicon targets are placed in a high-vacuum chamber.

-

Substrate Preparation: A single-crystal substrate, such as Si(001), is prepared and mounted in the chamber.

-

Deposition: A high-power laser is used to ablate the targets, creating a plume of atoms that deposit onto the heated substrate. The substrate temperature is a critical parameter, with temperatures in the range of 550-700°C being reported for SrSi₂ film growth.[11]

-

In-situ Monitoring: The growth process can be monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED), which provides information about the crystal structure and surface morphology of the growing film.

-

Characterization: Post-deposition characterization involves techniques such as XRD, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) to evaluate the film's quality, thickness, and microstructure.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, morphology, and properties of synthesized this compound.

Experimental Protocol: X-Ray Diffraction (XRD) Analysis

-

Sample Preparation: A powdered sample of this compound is thinly and evenly spread onto a sample holder. For thin films, the substrate with the film is directly mounted.

-

Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a series of peaks, where the peak positions are related to the crystal lattice parameters and the peak intensities are related to the arrangement of atoms within the crystal structure. This data is used to identify the phase(s) present and determine the crystal structure.

Experimental Protocol: Scanning Electron Microscopy (SEM) Analysis

-

Sample Preparation: The this compound sample (powder or thin film) is mounted on an SEM stub using conductive carbon tape or paint. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

-

Imaging: The stub is placed in the SEM chamber, which is then evacuated. A focused beam of electrons is scanned across the sample surface.

-

Signal Detection: Detectors collect the secondary electrons and backscattered electrons emitted from the sample, which are used to generate an image of the sample's surface topography and composition.

Reaction Pathways and Mechanisms

The term "signaling pathways" is not directly applicable to the chemistry of this compound. However, we can interpret this as the reaction pathways for its formation and the biological pathways influenced by its constituent elements.

Diagram: Solid-State Reaction Pathway for SrSi₂

Caption: Workflow for the solid-state synthesis of Strontium Disilicide.

Diagram: CVD Process Workflow for this compound Thin Film

Caption: Key steps in the Chemical Vapor Deposition of this compound.

Biological Relevance of Strontium and Silicon

While this compound itself is not used in drug development, its constituent elements have well-documented biological effects that are relevant to the target audience. Strontium, particularly in the form of strontium ranelate, has been used as a treatment for osteoporosis. It is believed to have a dual action of stimulating bone formation and inhibiting bone resorption. Silicon is an essential trace element for bone and connective tissue health.

Diagram: Simplified Biological Signaling Pathways Influenced by Strontium and Silicon in Osteogenesis

Caption: Influence of Strontium and Silicon on key osteogenic pathways.

Conclusion

This compound encompasses a family of intermetallic compounds with diverse structures and promising properties, particularly for thermoelectric applications. The synthesis of these materials can be achieved through various methods, each offering distinct advantages in terms of product form and quality. While not a direct player in pharmacology, the biological significance of strontium and silicon provides a relevant context for researchers in drug development, especially in the field of bone-related diseases. This guide has provided a foundational understanding of the discovery, synthesis, and characterization of this compound, offering a valuable resource for scientists and researchers.

References

- 1. Strontium disilicide - Wikipedia [en.wikipedia.org]

- 2. This compound (SrSi2) | Si2Sr | CID 6914528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (12138-28-2) for sale [vulcanchem.com]

- 4. This compound | CAS#:12138-28-2 | Chemsrc [chemsrc.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Ultra-high Seebeck coefficient and low thermal conductivity of a centimeter-sized perovskite single crystal acquired by a modified fast growth method - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 12138-28-2 [chemicalbook.com]

- 9. Ascensus [ascensusspecialties.com]

- 10. What Are The Precursors For Sic Cvd? Achieve High-Quality Semiconductor Growth - Kintek Solution [kindle-tech.com]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Strontium Silicide (SrSi₂) Crystal Growth Techniques

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary techniques employed for the synthesis of high-quality strontium silicide (SrSi₂) single crystals. SrSi₂ has garnered significant interest within the research community for its potential applications in thermoelectric devices and as a topological semimetal. The successful realization of these applications is critically dependent on the availability of large, high-purity single crystals. This document details the experimental protocols for the most common growth methods, presents quantitative data for comparative analysis, and illustrates the experimental workflows.

Introduction to this compound Crystal Growth

The synthesis of this compound single crystals is primarily achieved through melt-growth techniques, where a polycrystalline SrSi₂ charge is melted and then slowly solidified under controlled conditions. The choice of a specific growth method depends on factors such as the desired crystal size and purity, as well as the equipment available. The most prominent techniques for SrSi₂ crystal growth are the Czochralski method, the Bridgman-Stockbarger method, the floating-zone method, and the flux method. Each of these methods offers distinct advantages and challenges in the context of SrSi₂ synthesis.

Core Crystal Growth Techniques

Czochralski Method

The Czochralski method is a widely used technique for growing large, high-quality single crystals from a melt.[1][2] In this process, a seed crystal is brought into contact with the surface of molten SrSi₂ and then slowly pulled upwards while being rotated.[1] The melt solidifies on the seed, and a cylindrical single crystal, or boule, is formed. Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for obtaining a crystal with a uniform diameter and low defect density.[1]

Experimental Protocol:

-

Starting Material Preparation: High-purity strontium (Sr) and silicon (Si) are weighed in a stoichiometric ratio (1:2). The elements are typically arc-melted in an inert atmosphere (e.g., argon) to form a homogeneous polycrystalline SrSi₂ ingot.

-

Melting: The polycrystalline SrSi₂ is placed in a crucible (e.g., quartz or a suitable non-reactive material) within a Czochralski furnace. The furnace is evacuated and backfilled with an inert gas. The charge is then heated to its melting point (approximately 1100 °C).[3]

-

Crystal Pulling: A seed crystal of SrSi₂, with a specific crystallographic orientation, is attached to a puller rod. The seed is lowered until it just touches the surface of the molten SrSi₂. The temperature is carefully adjusted to allow the melt to solidify onto the seed. The seed is then slowly pulled upwards (e.g., a few mm/h) while being rotated (e.g., 5-20 rpm). The crucible may also be counter-rotated.

-

Cooling: After the desired length of the crystal is grown, it is slowly withdrawn from the melt and cooled to room temperature over several hours to prevent thermal shock and the formation of cracks.

Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is another melt-growth method that involves the directional solidification of a molten charge. The polycrystalline SrSi₂ is contained within a crucible, which is slowly passed through a temperature gradient. Solidification begins at the cooler end of the crucible, and the solid-liquid interface moves through the melt as the crucible is translated, resulting in a single crystal.

Experimental Protocol:

-

Starting Material Preparation: As with the Czochralski method, a stoichiometric mixture of high-purity Sr and Si is first synthesized into a polycrystalline ingot, typically by arc-melting.

-

Crucible Loading: The polycrystalline SrSi₂ is loaded into a crucible, often with a conical tip to promote the growth of a single nucleus. The crucible is then sealed, usually under vacuum or in an inert atmosphere.

-

Growth: The crucible is placed in a vertical or horizontal furnace with a defined temperature gradient. The furnace is heated to a temperature above the melting point of SrSi₂ to ensure the entire charge is molten. The crucible is then slowly moved from the hot zone to the cold zone of the furnace (e.g., 1-5 mm/h). Alternatively, the furnace temperature can be slowly lowered.

-

Cooling and Extraction: Once the entire melt has solidified, the furnace is slowly cooled to room temperature. The single crystal can then be carefully removed from the crucible.

Floating-Zone Method

The floating-zone (FZ) technique is a crucible-free method that is particularly advantageous for growing high-purity crystals, as it avoids contamination from the crucible.[4][5][6][7] In this method, a narrow molten zone is created in a vertically held polycrystalline rod of SrSi₂. This molten zone is then moved along the length of the rod, leaving behind a solidified single crystal.[4]

Experimental Protocol:

-

Feed Rod Preparation: A polycrystalline rod of SrSi₂ is prepared, often by cold-pressing stoichiometric amounts of Sr and Si powders and then sintering the pressed rod.

-

Growth: The feed rod is mounted vertically in the floating-zone furnace. A localized section of the rod is heated, typically using an induction coil or a focused lamp, to create a molten zone.[4] A seed crystal is brought into contact with the bottom of the molten zone. The molten zone is then slowly moved upwards along the feed rod by moving the heating element or the rod itself. The feed rod melts into the zone while the single crystal solidifies below it.

-

Cooling: The grown single crystal is naturally cooled as the molten zone moves away from it. The process is typically carried out in a high-vacuum or inert gas environment to prevent oxidation.[5]

Flux Method

The flux method involves dissolving the material to be crystallized in a suitable solvent, known as a flux, at a high temperature.[8][9][10] The solution is then slowly cooled, allowing the desired material to crystallize out.[8] This method is particularly useful for growing crystals of materials that have very high melting points or that decompose before melting.

Experimental Protocol:

-

Component Mixing: Stoichiometric amounts of Sr and Si are mixed with a suitable flux material in a crucible. The choice of flux is critical and should have a low melting point and be able to dissolve SrSi₂ without reacting with it.

-

Heating and Soaking: The crucible is heated in a furnace to a temperature where the flux is molten and the SrSi₂ components are completely dissolved. This temperature is maintained for a period to ensure a homogeneous solution.[8]

-

Slow Cooling: The furnace is then slowly cooled over an extended period (e.g., a few degrees Celsius per hour).[9] As the temperature decreases, the solubility of SrSi₂ in the flux reduces, leading to the nucleation and growth of single crystals.

-

Crystal Separation: Once the cooling program is complete, the crystals are separated from the solidified flux. This can be done by mechanical means or by dissolving the flux in a solvent that does not affect the SrSi₂ crystals.[8][9]

Quantitative Data Summary

| Growth Technique | Typical Crystal Size | Purity | Key Growth Parameters | Advantages | Disadvantages |

| Czochralski | Large boules (cm diameter, several cm length) | High, but can be limited by crucible contamination | Pulling rate: 1-10 mm/h; Rotation rate: 5-20 rpm; Inert atmosphere (e.g., Argon) | Large crystal size; Good control over crystal shape | Potential for crucible contamination; High equipment cost |

| Bridgman-Stockbarger | Boules with dimensions defined by the crucible | Good, but susceptible to crucible contamination | Translation rate: 1-5 mm/h; Temperature gradient is crucial | Simpler setup than Czochralski; Good for materials with high vapor pressure | Slower growth rates; Crystal is in contact with crucible walls, which can introduce stress |

| Floating-Zone | Rods (several mm to cm in diameter, several cm in length) | Very high due to the crucible-free nature | Molten zone travel rate: 1-10 mm/h; Inert atmosphere or vacuum | High purity; Good for reactive materials | Difficult to control the stability of the molten zone; Can be challenging for materials with low surface tension |

| Flux | Variable, typically smaller crystals (mm to cm) | Can be high, but flux inclusions are a potential issue | Cooling rate: 1-5 °C/h; Solute to flux ratio is critical | Lower growth temperatures; Can grow materials that melt incongruently | Potential for flux inclusions in the crystals; Finding a suitable flux can be challenging |

Experimental Workflow Diagrams

Caption: Workflow for the Czochralski Crystal Growth of SrSi₂.

Caption: Workflow for the Bridgman-Stockbarger Crystal Growth of SrSi₂.

Caption: Workflow for the Floating-Zone Crystal Growth of SrSi₂.

Caption: Workflow for the Flux Method of Crystal Growth for SrSi₂.

References

- 1. Czochralski method - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. universitywafer.com [universitywafer.com]

- 4. PVA CGS | Float Zone (FZ) [pvatepla-cgs.com]

- 5. Float-zone silicon - Wikipedia [en.wikipedia.org]

- 6. Understanding the Float Zone Method [waferworld.com]

- 7. Floating Zone Crystal Growth | Quantum Materials Synthesis Lab [weizmann.ac.il]

- 8. Flux method - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. frontiersin.org [frontiersin.org]

Stability of Strontium Silicide Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium silicides (Sr-Si) are a class of intermetallic compounds that have garnered significant interest for their potential applications in various technological fields, including thermoelectrics. The existence of multiple polymorphs—different crystal structures of the same chemical compound—necessitates a thorough understanding of their relative thermodynamic stabilities. This guide provides a comprehensive overview of the known polymorphs of strontium silicide, their crystal structures, and a detailed analysis of their stability based on experimental and computational data.

Known Polymorphs of this compound

The Sr-Si system is known to form several stable and metastable phases. The primary polymorphs of interest include those with the stoichiometries SrSi₂, SrSi, Sr₅Si₃, Sr₂Si, and a high-pressure phase, SrSi₆. Of particular note is strontium disilicide (SrSi₂), which exhibits at least three polymorphs: a low-temperature cubic phase (α-SrSi₂), a high-temperature tetragonal phase (β-SrSi₂), and another cubic phase with a slightly different space group.

Strontium Disilicide (SrSi₂) Polymorphs

-

α-SrSi₂ (Cubic, P4₃32): This is a stable low-temperature form of strontium disilicide. It possesses a cubic crystal structure.

-

α'-SrSi₂ (Cubic, P4₁32): Very close in stability to the P4₃32 structure, this cubic polymorph has also been identified. Computational data suggests it is only slightly less stable than the P4₃32 phase.

-

β-SrSi₂ (Tetragonal, I4₁/amd): This is the high-temperature polymorph of SrSi₂. It adopts the α-ThSi₂ structure type.

-

SrSi₆ (Orthorhombic, Cmcm): This is a high-pressure phase, synthesized at 10 GPa and 1520 K. It is metastable at ambient pressure and decomposes into SrSi₂ and Si at 797 K.[1]

Other this compound Phases

-

SrSi (Orthorhombic, Cmcm): A stable intermediate phase in the Sr-Si system.

-

Sr₅Si₃ (Tetragonal, I4/mcm): Another stable silicide phase with a Cr₅B₃-type structure.

-

Sr₂Si (Orthorhombic, Pnma): This phase adopts the PbCl₂-type structure.

Thermodynamic Stability of this compound Polymorphs

The relative stability of the different this compound polymorphs can be quantified by their enthalpies of formation (ΔHf). A more negative enthalpy of formation indicates a more thermodynamically stable compound.

Quantitative Stability Data

The following table summarizes the key crystallographic and thermodynamic data for the known this compound polymorphs.

| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Enthalpy of Formation (kJ/mol of atoms) | Formation Energy (eV/atom) |

| α-SrSi₂ | SrSi₂ | Cubic | P4₃32 | a = 6.556 | - | -0.408 |

| α'-SrSi₂ | SrSi₂ | Cubic | P4₁32 | a = 6.56 | - | -0.405 |

| β-SrSi₂ | SrSi₂ | Tetragonal | I4₁/amd | a = 4.35, c = 13.56 | -40.3 ± 3.7[2] | -0.418 |

| SrSi | SrSi | Orthorhombic | Cmcm | a=4.91, b=12.21, c=4.37 | -51.7 ± 4.1[2] | - |

| Sr₅Si₃ | Sr₅Si₃ | Tetragonal | I4/mcm | a = 8.01, c = 15.35 | -43.8 ± 3.6[2] | - |

| Sr₂Si | Sr₂Si | Orthorhombic | Pnma | a=8.18, b=5.28, c=9.76 | -39.7 ± 3.2[2] | - |

| SrSi₆ | SrSi₆ | Orthorhombic | Cmcm | a=4.469, b=10.256, c=11.698[1] | Metastable at ambient pressure[1] | - |

Note: Enthalpy of formation values from Balducci et al. are experimental, while formation energies for α- and α'-SrSi₂ are from computational DFT calculations from the Materials Project.

Experimental and Computational Protocols

The determination of the stability of this compound polymorphs relies on a combination of experimental synthesis and characterization, as well as computational modeling.

Experimental Methodologies

4.1.1 Synthesis

-

Direct Synthesis from Elements: Strontium silicides can be synthesized by direct reaction of the constituent elements in an inert atmosphere. For example, by fusing strontium and silicon in desired stoichiometric ratios.

-

Carbothermic Reduction: Synthesis can also be achieved by the fusion of strontium oxide or strontium carbonate with silicon or silicon dioxide in the presence of carbon.[3]

-

High-Pressure Synthesis: Metastable phases like SrSi₆ are synthesized under high-pressure and high-temperature conditions using techniques such as a multi-anvil press.[1] The synthesis of SrSi₆ was performed at 10(1) GPa and 1520(150) K.[1]

4.1.2 Characterization of Thermodynamic Stability

-

Differential Thermal Analysis (DTA): DTA is used to investigate phase transitions and determine the temperatures at which they occur. This was a key technique in mapping the Sr-Si phase diagram.

-

X-ray Diffraction (XRD): XRD is essential for identifying the crystal structure of the synthesized phases. By performing XRD at various temperatures, phase transitions can be monitored.

-

Knudsen Effusion Mass Spectrometry and Knudsen Effusion Weight Loss: These high-temperature techniques are used to measure the vapor pressure of species in equilibrium with the solid phases. From these measurements, the enthalpy changes of decomposition processes can be derived, which in turn are used to calculate the enthalpies of formation of the compounds.[2]

Computational Methodologies

4.2.1 Density Functional Theory (DFT)

-

Calculation of Formation Energy: DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and total energy of materials. The formation energy (Ef) of a this compound polymorph (SrₓSiᵧ) is calculated using the following equation:

Ef = (Etotal(SrₓSiᵧ) - x * Esolid(Sr) - y * Esolid(Si)) / (x + y)

where Etotal(SrₓSiᵧ) is the total energy of the this compound compound, and Esolid(Sr) and Esolid(Si) are the total energies of the elemental solids in their stable reference phases. A more negative formation energy indicates a more stable compound.

Visualizations of Stability Relationships and Workflows

Stability of this compound Polymorphs

Caption: Phase relationships of key this compound polymorphs.

Computational Workflow for Stability Determination

Caption: Workflow for determining polymorph stability using DFT.

Conclusion

The stability of this compound polymorphs is a complex interplay of composition, temperature, and pressure. The low-temperature cubic α-SrSi₂ and the high-temperature tetragonal β-SrSi₂ are the most relevant polymorphs of the disilicide, with other stoichiometries like SrSi, Sr₅Si₃, and Sr₂Si also forming stable phases. High-pressure synthesis can lead to metastable phases such as SrSi₆. A combination of experimental techniques and first-principles computational methods provides a robust framework for understanding and predicting the thermodynamic stability of these materials, which is crucial for their synthesis and potential technological applications.

References

The Magnetic Frontier of Doped Strontium Silicide: A Technical Guide to an Emerging Research Area

A notable gap in materials science research surrounds the magnetic properties of doped strontium silicide (SrSi₂). While pristine SrSi₂ is a non-magnetic narrow-gap semiconductor or semimetal, the introduction of dopants—a common strategy for inducing magnetism in semiconductors—remains a largely unexplored frontier for this material. This technical guide, intended for researchers, scientists, and materials development professionals, consolidates the foundational knowledge of this compound and draws upon analogous doped material systems to provide a roadmap for future investigations into the magnetic properties of doped SrSi₂.

This compound (SrSi₂): The Parent Compound

Strontium disilicide (SrSi₂) is a binary inorganic compound that crystallizes in a cubic structure.[1] It is known to be a narrow-gap semiconductor or a Weyl semimetal, with holes as the predominant charge carriers.[1] The synthesis of SrSi₂ can be achieved through methods such as the fusion of strontium oxide or carbonate with silicon or silicon oxide in the presence of carbon.[1]

Table 1: Physical and Chemical Properties of Undoped SrSi₂

| Property | Value | Reference |

| Chemical Formula | SrSi₂ | [1] |

| Crystal Structure | Cubic | [1] |

| Appearance | Silver-gray crystals | [1] |

| Molar Mass | 143.79 g·mol⁻¹ | [1] |

| Density | 3.35 g/cm³ | [1] |

| Melting Point | 1,100 °C | [1] |

| Magnetic Property | Non-magnetic | Inferred |

Theoretical Framework for Inducing Magnetism in Doped Silicides